molecular formula C17H16ClN5O2 B4592498 ZINC09875266

ZINC09875266

Cat. No.: B4592498
M. Wt: 357.8 g/mol
InChI Key: HGWOFAWMISAEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC09875266 is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is 357.0992525 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Presence and Exposure Assessment

  • Exposure to Environmental Phenols: Studies have investigated the exposure of populations to environmental phenols, including bisphenol A and chlorophenols, which share structural similarities with the specified compound. These studies measure urinary concentrations of these compounds to assess widespread exposure and potential health risks. For example, a study conducted by Mortensen et al. (2014) assessed exposure to various environmental phenols among pregnant women, highlighting the importance of understanding exposure routes and potential health impacts in vulnerable populations (Mortensen et al., 2014).

Pharmacological and Toxicological Research

  • Pharmacological Treatment of Urea Cycle Disorders: Sodium phenylbutyrate, a compound utilized in the treatment of urea cycle disorders, illustrates the therapeutic applications of specific chemicals in managing genetic conditions. Research by Scaglia (2010) explored the nutritional management and amino acid supplementation in patients with urea cycle disorders, underscoring the compound's role in creating alternative pathways for nitrogen excretion and its impact on amino acid metabolism (Scaglia, 2010).

Metabolism and Bioactivation Studies

  • Metabolism of Environmental Contaminants: The metabolism of environmental contaminants, such as chlorpyrifos, has been studied to understand how these substances are processed by the human body and their potential effects on health. For instance, Wang et al. (2016) examined chlorpyrifos exposure in farmers and urban adults, revealing insights into metabolic characteristics, exposure estimation, and potential oxidative damage caused by such compounds (Wang et al., 2016).

Biomarker Development for Exposure and Effect Assessment

  • Urinary Biomarkers for Exposure Assessment: Research on developing urinary biomarkers for assessing human exposure to specific chemicals, including organophosphate flame retardants, has significant implications for epidemiological studies and public health. Zhao et al. (2019) explored urinary hydroxylated metabolites of monomeric aryl organophosphate flame retardants as biomarkers, demonstrating the approach's potential in evaluating exposure levels and associated health risks (Zhao et al., 2019).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-16-7-4-13(18)8-15(16)22-17(24)21-14-5-2-12(3-6-14)9-23-11-19-10-20-23/h2-8,10-11H,9H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOFAWMISAEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.